molecular formula C10H14N2 B081598 Methanimidamide, N,N-dimethyl-N'-(2-methylphenyl)- CAS No. 10278-71-4

Methanimidamide, N,N-dimethyl-N'-(2-methylphenyl)-

Cat. No. B081598
CAS RN: 10278-71-4
M. Wt: 162.23 g/mol
InChI Key: VTJDEAHIKIEJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanimidamide, N,N-dimethyl-N'-(2-methylphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIDA boronate, which is widely used in organic synthesis.

Scientific Research Applications

Methanimidamide has a wide range of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. This compound is used as a ligand in palladium-catalyzed cross-coupling reactions, which is a crucial step in the synthesis of various organic compounds. Methanimidamide is also used in the preparation of boronic acid derivatives, which are important in medicinal chemistry.

Mechanism Of Action

The mechanism of action of Methanimidamide is not well understood. However, it is believed that this compound acts as a ligand and forms a complex with palladium, which then catalyzes the desired reaction. The complex formed between Methanimidamide and palladium is stable, which makes it an effective catalyst in various organic reactions.

Biochemical And Physiological Effects

Methanimidamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. This compound is stable under normal laboratory conditions and does not decompose easily.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methanimidamide is its ease of synthesis. This compound can be synthesized using simple and efficient methods, which makes it readily available for laboratory experiments. Methanimidamide is also stable under normal laboratory conditions, which makes it easy to handle and store.
One of the limitations of Methanimidamide is its limited solubility in water. This makes it difficult to use in aqueous reactions, which may limit its applications in certain fields. Another limitation is the lack of extensive studies on its biochemical and physiological effects, which may limit its use in medicinal chemistry.

Future Directions

There are several future directions for Methanimidamide research. One potential direction is the development of new synthetic methods for this compound, which may improve its efficiency and yield. Another direction is the exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs. Additionally, more studies are needed to understand the biochemical and physiological effects of Methanimidamide, which may lead to new applications and discoveries.

Synthesis Methods

Methanimidamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of N,N-dimethylformamide (DMF) and 2-methylphenylboronic acid in the presence of a catalyst such as palladium on carbon. The resulting product is Methanimidamide, which is a white crystalline solid.

properties

CAS RN

10278-71-4

Product Name

Methanimidamide, N,N-dimethyl-N'-(2-methylphenyl)-

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-methylphenyl)methanimidamide

InChI

InChI=1S/C10H14N2/c1-9-6-4-5-7-10(9)11-8-12(2)3/h4-8H,1-3H3

InChI Key

VTJDEAHIKIEJET-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=CN(C)C

Canonical SMILES

CC1=CC=CC=C1N=CN(C)C

Other CAS RN

10278-71-4

Origin of Product

United States

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